
2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester is a chemical compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by its ethyl ester functional group, which is often used in organic synthesis and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like methylisobutylketone (MIBK) under reflux conditions . Another method involves the reduction of nitro ethers using reducing agents like Fe/AcOH or Zn/NH4Cl .
Industrial Production Methods
Industrial production of this compound often employs solvent-free microwave irradiation techniques. This method is advantageous due to its rapid reaction times, high yields, and environmentally friendly nature . The process involves the use of microwave thermolysis to synthesize benzoxazine derivatives efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted benzoxazine derivatives.
Aplicaciones Científicas De Investigación
2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
2H-1,3-Benzoxazine-3 (4H)-octanoic acid, 2,4-dioxo-, ethyl ester: Another benzoxazine derivative with similar structural features.
3,4-Dihydro-2H-1,3-benzoxazines: A class of compounds with similar chemical properties and applications.
Uniqueness
2H-1,4-Benzoxazine-3-acetic acid, 3,4-dihydro-2-phenyl-, ethyl ester stands out due to its specific ethyl ester functional group, which imparts unique reactivity and potential biological activities. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in the field of chemistry and beyond.
Propiedades
Número CAS |
828915-01-1 |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
ethyl 2-(2-phenyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate |
InChI |
InChI=1S/C18H19NO3/c1-2-21-17(20)12-15-18(13-8-4-3-5-9-13)22-16-11-7-6-10-14(16)19-15/h3-11,15,18-19H,2,12H2,1H3 |
Clave InChI |
FJEBCVOMLBIPSX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1C(OC2=CC=CC=C2N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)
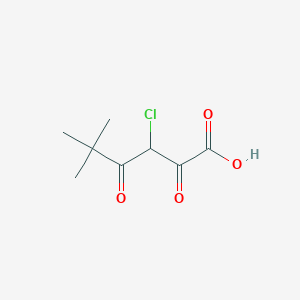
![2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14227049.png)
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)
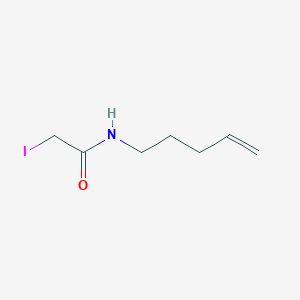
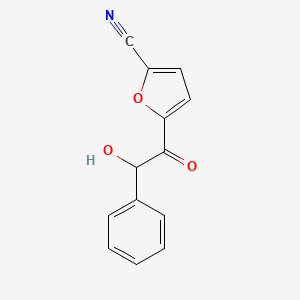
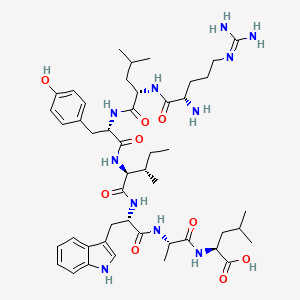

![5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B14227073.png)
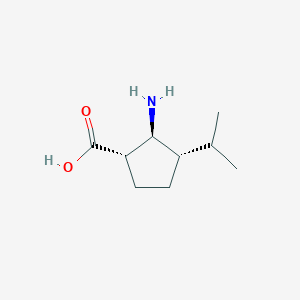
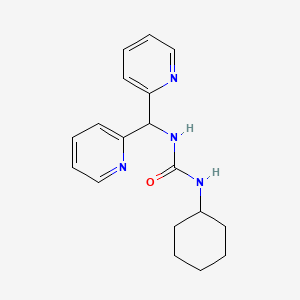
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14227081.png)

![2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine](/img/structure/B14227098.png)
